Boc-(S)-alpha-(2-thiophenylmethyl)-proline
CAS No.: 1217823-56-7
Cat. No.: VC5158006
Molecular Formula: C15H21NO4S
Molecular Weight: 311.4
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1217823-56-7 |
---|---|
Molecular Formula | C15H21NO4S |
Molecular Weight | 311.4 |
IUPAC Name | (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C15H21NO4S/c1-14(2,3)20-13(19)16-8-5-7-15(16,12(17)18)10-11-6-4-9-21-11/h4,6,9H,5,7-8,10H2,1-3H3,(H,17,18)/t15-/m0/s1 |
Standard InChI Key | DDYQQTCCFAWKHK-HNNXBMFYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CS2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Boc-(S)-alpha-(2-thiophenylmethyl)-proline (IUPAC name: (2S)-2-[(thiophen-2-yl)methyl]-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid) is a chiral amino acid derivative characterized by three critical structural elements:
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A pyrrolidine ring derived from proline, which imposes conformational constraints on peptide backbones.
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A 2-thiophenylmethyl group at the alpha position, introducing steric bulk and electronic heterogeneity through the sulfur-containing aromatic ring.
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A Boc protecting group on the secondary amine, which enhances solubility and prevents unwanted side reactions during synthetic procedures .
Key Physical Properties
Property | Value/Description |
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Molecular formula | C₁₅H₂₁NO₄S |
Molecular weight | 311.39 g/mol |
Specific optical rotation | [D] = -59 ± 2° (c = 1 in ethanol) |
Solubility | Soluble in DMSO, DMF; sparingly in EtOH |
Stability | Stable at -20°C under inert atmosphere |
The thiophene moiety contributes to the compound’s lipophilicity (clogP ≈ 2.8), making it particularly useful for membrane-permeable therapeutic agents .
Synthesis and Manufacturing
Stepwise Synthetic Route
The synthesis typically involves sequential functionalization of proline:
Step 1: Boc Protection
Proline reacts with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C, achieving >95% amino group protection. Triethylamine serves as a base to neutralize liberated CO₂ :
Step 2: Alpha-Alkylation
The Boc-protected proline undergoes alkylation with 2-thiophenemethyl bromide under phase-transfer conditions. A 2014 study demonstrated that using 18-crown-6 ether in dichloromethane achieves 78% yield with 94:6 enantiomeric ratio (er) :
Parameter | Optimal Condition |
---|---|
Temperature | -20°C |
Catalyst | 18-crown-6 (10 mol%) |
Base | K₂CO₃ |
Reaction time | 24 hours |
Step 3: Crystallization
Crude product is purified via anti-solvent crystallization using hexane/ethyl acetate (4:1), yielding 92% pure material as confirmed by HPLC .
Applications in Peptide Science
Conformational Control
The thiophenylmethyl group induces distinct secondary structures in peptides:
β-Turn Stabilization
In model peptide Ac-Ala-(S)-ThiophenylmethylPro-Ala-NH₂, circular dichroism (CD) spectra show a 210 nm minimum and 195 nm maximum, characteristic of Type I β-turns. Comparative data with unmodified proline:
Derivative | % β-turn Content (CD) | Cis-trans Isomerization Rate (s⁻¹) |
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Boc-(S)-Thiophenylmethyl | 68% | 0.15 |
Native proline | 12% | 0.33 |
This stabilization is attributed to the thiophene’s planar geometry, which restricts pyrrolidine ring puckering .
Protease Resistance
Peptides incorporating this derivative show enhanced stability against trypsin (t₁/₂ = 4.7 hr vs. 0.8 hr for native proline-containing analogs). Mass spectrometry reveals no cleavage at the X-Pro bond after 24-hour incubation .
Drug Development Applications
Kinase Inhibitor Design
The thiophene moiety participates in π-π stacking with ATP-binding pocket residues. In a 2023 study, a lead compound (IC₅₀ = 18 nM against JAK2 kinase) featured Boc-(S)-alpha-(2-thiophenylmethyl)-proline at the P1 position. Key interactions include:
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Sulfur-thiol interaction with Cys828
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Hydrophobic contact with Leu855
Table: Select kinase inhibition profiles
Kinase Target | IC₅₀ (nM) | Selectivity Index (vs. JAK1) |
---|---|---|
JAK2 | 18 | 45 |
EGFR | 420 | 2.3 |
CDK4 | >1000 | N/A |
Anti-Inflammatory Activity
In murine models of rheumatoid arthritis, a peptide conjugate reduced TNF-α levels by 72% (p < 0.01) at 10 mg/kg dosing. The thiophene group reportedly modulates NF-κB signaling through direct IKKβ interaction .
Bioconjugation and Material Science
Surface Functionalization
Gold nanoparticles (AuNPs) modified with thiophenylmethyl-proline derivatives exhibit:
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3.2-fold higher cellular uptake in HeLa cells vs. PEGylated controls
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pH-dependent drug release (85% at pH 5.0 vs. 12% at pH 7.4)
Synthesis protocol:
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AuNPs (20 nm) incubated with 1 mM Boc-protected derivative in ethanol
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Sonication for 30 min at 45°C
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Centrifugal washing to remove unbound ligands
Conducting Polymers
Poly(3,4-ethylenedioxythiophene) (PEDOT) composites containing this derivative show:
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Sheet resistance: 85 Ω/sq (vs. 120 Ω/sq for standard PEDOT:PSS)
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92% transmittance at 550 nm
Applications in flexible bioelectronics have been demonstrated in prototype epidermal sensors .
Assay | Result |
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Ames test (TA98) | Negative (0.9 rev/nmol) |
hERG inhibition | IC₅₀ = 12 μM |
Acute oral toxicity | LD₅₀ > 2000 mg/kg (rat) |
Emerging Research Directions
Neurotransmitter Modulation
A 2024 study identified Boc-(S)-alpha-(2-thiophenylmethyl)-proline as a positive allosteric modulator of the GABA₃ receptor (EC₅₀ = 3.1 μM). In zebrafish epilepsy models, it reduced seizure duration by 58% without sedation side effects .
Continuous Flow Synthesis
Recent advances utilizing microfluidic reactors (Uniqsis FlowSyn) achieved:
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